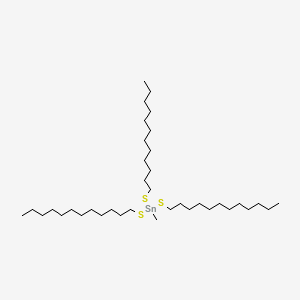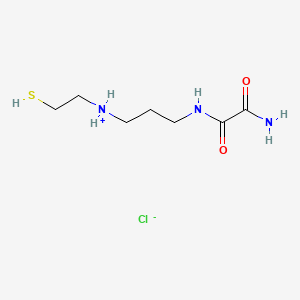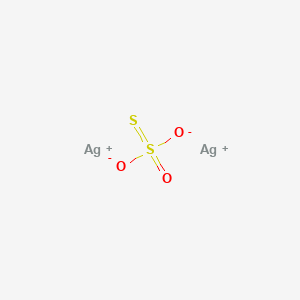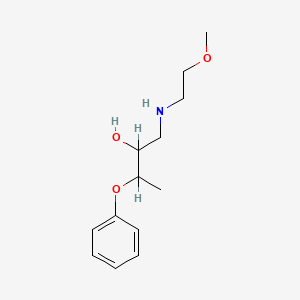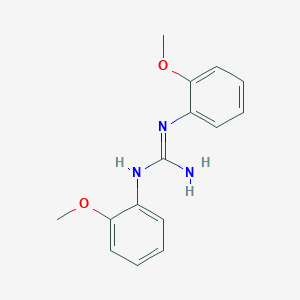
N,N'-Bis(2-methoxyphenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(2-methoxyphenyl)guanidine is a compound belonging to the class of guanidines, which are characterized by the presence of a functional group with the formula (R1R2N)(R3R4N)C=N-R5 Guanidines are known for their strong basicity and ability to form stable complexes with various metals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2-methoxyphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines . This one-pot synthesis provides a straightforward and efficient route to diverse guanidines with yields up to 81% . The reaction typically involves mild conditions and a wide substrate scope, making it a versatile method for guanidine synthesis.
Another method involves the use of di(imidazole-1-yl)methanimine as a guanylating reagent. This reagent allows for the stepwise displacement of its imidazole groups by amines, leading to the formation of N,N’-disubstituted guanidines . This method is convenient and avoids the use of toxic reagents like cyanogen bromide.
Industrial Production Methods
Industrial production of N,N’-Bis(2-methoxyphenyl)guanidine may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for maximizing yield and efficiency in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(2-methoxyphenyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced guanidine derivatives.
Substitution: The methoxyphenyl groups can participate in substitution reactions, where other functional groups replace the methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-Bis(2-methoxyphenyl)guanidine oxides, while substitution reactions can produce a variety of substituted guanidines with different functional groups.
Aplicaciones Científicas De Investigación
N,N’-Bis(2-methoxyphenyl)guanidine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N,N’-Bis(2-methoxyphenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The guanidine group can form stable complexes with metals, which can influence the compound’s reactivity and biological activity. The methoxyphenyl groups may also contribute to the compound’s overall stability and ability to interact with specific molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis(2-methylphenyl)guanidine: Similar in structure but with methyl groups instead of methoxy groups.
N,N’-Bis(2-tolyl)guanidine: Contains tolyl groups instead of methoxyphenyl groups.
Uniqueness
N,N’-Bis(2-methoxyphenyl)guanidine is unique due to the presence of methoxy groups, which can influence its chemical properties and potential applications. The methoxy groups can enhance the compound’s solubility and reactivity compared to similar compounds with different substituents.
Propiedades
Número CAS |
6268-03-7 |
|---|---|
Fórmula molecular |
C15H17N3O2 |
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
1,2-bis(2-methoxyphenyl)guanidine |
InChI |
InChI=1S/C15H17N3O2/c1-19-13-9-5-3-7-11(13)17-15(16)18-12-8-4-6-10-14(12)20-2/h3-10H,1-2H3,(H3,16,17,18) |
Clave InChI |
SUWFNJNGGZUBSG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1NC(=NC2=CC=CC=C2OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-{Ethane-1,2-diylbis[(carboxymethyl)imino]}diacetate (non-preferred name)](/img/structure/B13759117.png)
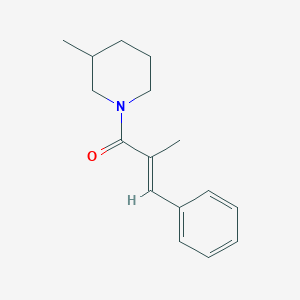

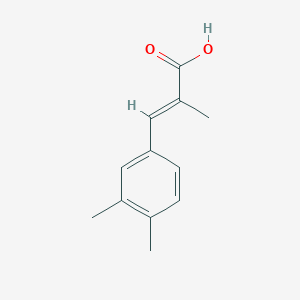
![(8R,10S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione](/img/structure/B13759137.png)
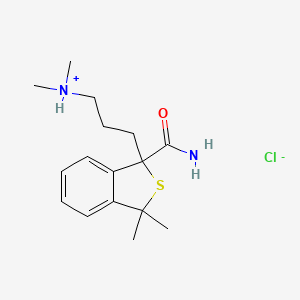

![[1,2,4]Triazolo[1,5-a]pyrazin-8(7H)-one,oxime(9ci)](/img/structure/B13759155.png)

